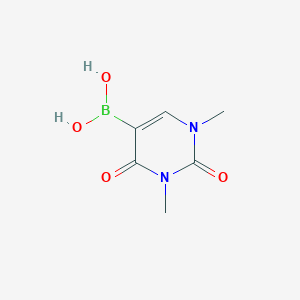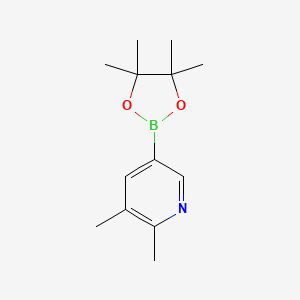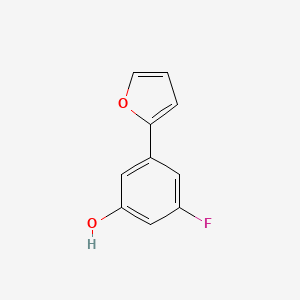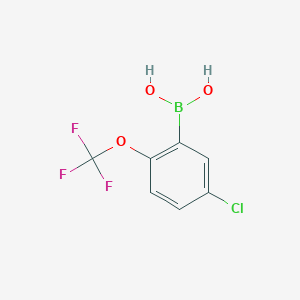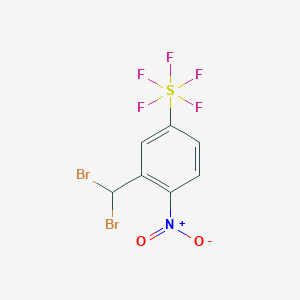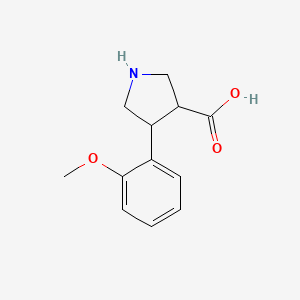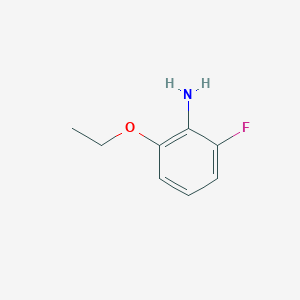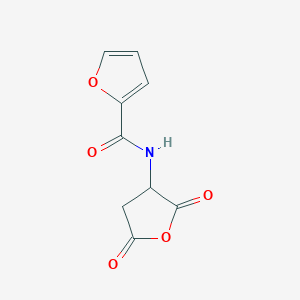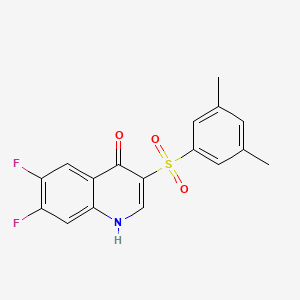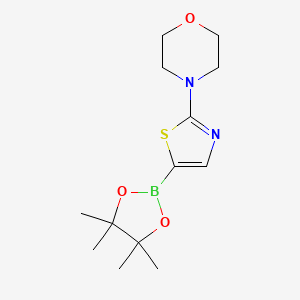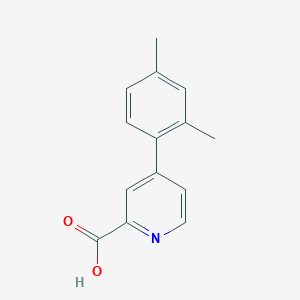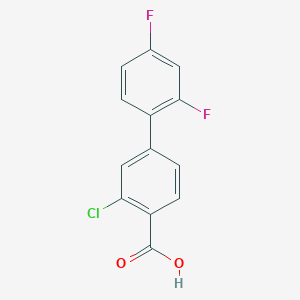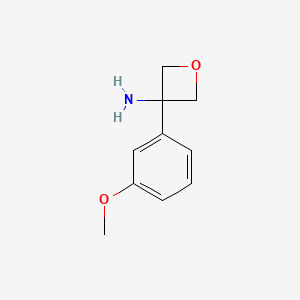![molecular formula C12H20N2O3 B1463949 1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1274108-26-7](/img/structure/B1463949.png)
1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid
説明
“1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s molecular formula is C12H20N2O3.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives are known for their versatility in chemical reactions . They can be synthesized through various methods, including N-heterocyclization of primary amines with diols . The reaction conditions and the synthetic strategies used can influence the biological activity of the resulting compounds .科学的研究の応用
Antibacterial Properties
1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid and its derivatives have been extensively studied for their antibacterial properties. A study by Bouzard et al. (1992) highlighted the synthesis of various derivatives of naphthyridine carboxylic acids, which showed promising in vitro and in vivo antibacterial activities. In particular, these compounds were effective against a range of bacterial strains, making them potential candidates for therapeutic agents (Bouzard et al., 1992).
Nural et al. (2018) also synthesized a series of polysubstituted pyrrolidine carboxylate derivatives, exhibiting significant antibacterial activity against various bacterial strains, including Mycobacterium tuberculosis. The study underscored the potential of these compounds as a basis for developing new antimycobacterial agents (Nural et al., 2018).
Influenza Neuraminidase Inhibition
A research by Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, named A-192558, which is a derivative of 1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid. This compound showed high efficacy against influenza neuraminidase, a crucial enzyme in the life cycle of the influenza virus, marking it as a significant finding in antiviral drug development (Wang et al., 2001).
Antibacterial Agents Development
Iso et al. (1996) synthesized a novel 1 beta-methylcarbapenem antibiotic, S-4661, which showed potent antibacterial activity against a wide range of bacteria, including Pseudomonas aeruginosa. The study emphasized the therapeutic potential of these compounds in treating bacterial infections (Iso et al., 1996).
特性
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(13-10-3-1-2-4-10)8-14-6-5-9(7-14)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAMPXNQAJJSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463866.png)
